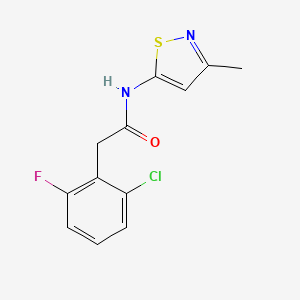

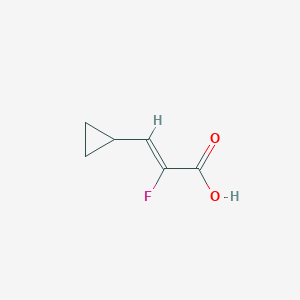

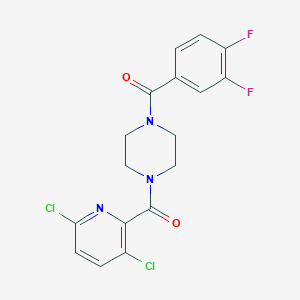

![molecular formula C25H24N4O3 B2481678 5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 923250-23-1](/img/structure/B2481678.png)

5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains several functional groups and rings, including a tetrahydroquinoline ring and a pyrazolopyridinone ring. Tetrahydroquinoline is a semi-hydrogenated derivative of quinoline and is a colorless oil . Substituted derivatives of tetrahydroquinoline are common in medicinal chemistry .

Chemical Reactions Analysis

Tetrahydroquinolines are produced by hydrogenation of quinolines . The halogenation of 1,2,3,4-tetrahydroquinoline is accomplished with halogens (bromine, chlorine, etc.), N-halosuccinimides, aqueous solutions of sodium chlorate and bromate, affording various halogen-substituted tetrahydroquinolines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, tetrahydroquinoline is a colorless oil .Aplicaciones Científicas De Investigación

Antioxidant Properties

The quinoline component of the compound has been found to have potential antioxidant properties . Antioxidants are crucial in protecting cells from damage by free radicals, which are unstable molecules that can cause oxidative stress, a major factor in aging and various diseases.

Corrosion Inhibitor

1,2,3,4-Tetrahydroquinoline, a part of the compound, is used as a corrosion inhibitor . Corrosion inhibitors are chemicals that can significantly reduce the corrosion rate of metals and alloys.

Dye Manufacturing

1,2,3,4-Tetrahydroquinoline is also an active component in various dyes . The ability to absorb certain wavelengths of light makes these compounds ideal for use in dye manufacturing.

Neuroprotection Against Parkinsonism

Quinoline derivatives have shown potential in providing neuroprotection against Parkinsonism . This could be significantly helpful in developing treatments for neurodegenerative disorders like Parkinson’s disease.

Alzheimer’s Disease Therapy

The metal chelator clioquinol can prevent copper oxidation in β-amyloid fibrils . This property could be useful in designing and developing new drugs for the therapy of Alzheimer’s disease.

Flavor and Fragrance Industry

1,2,3,4-Tetrahydroquinoline is used in the flavors and fragrances industry . Its unique chemical structure can contribute to the creation of a wide range of scents and flavors.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for this compound would depend on its specific applications. For example, tetrahydroquinolines have an important position in synthetic organic chemistry due to their high reactivity, a wide spectrum of chemical properties, and they form the basis of many bioactive natural substances and potential drugs .

Propiedades

IUPAC Name |

7-(3,4-dihydro-2H-quinoline-1-carbonyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O3/c1-32-15-14-27-16-20(24(30)28-13-7-9-18-8-5-6-12-22(18)28)23-21(17-27)25(31)29(26-23)19-10-3-2-4-11-19/h2-6,8,10-12,16-17H,7,9,13-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZOKPZMDUNGTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2481602.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-3-carboxamide](/img/structure/B2481603.png)

![3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2481611.png)

![2-((1H-indol-3-yl)thio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2481615.png)